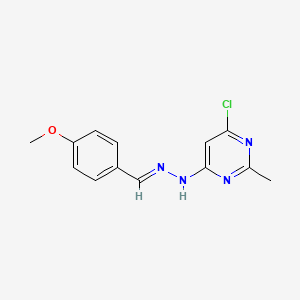![molecular formula C16H14Cl2N2O3 B5722279 ethyl 2-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5722279.png)
ethyl 2-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzoate, commonly known as DABCYL ethyl ester, is a synthetic compound that is widely used in scientific research. It is a fluorescent quencher that is often used in fluorescence resonance energy transfer (FRET) experiments to study the interactions between biomolecules.
作用機序
The mechanism of action of DABCYL ethyl ester is based on its ability to quench fluorescence. When DABCYL ethyl ester is excited by light, it can transfer its energy to nearby fluorescent molecules, causing them to emit light. However, DABCYL ethyl ester can also accept energy from nearby fluorescent molecules, causing them to become non-fluorescent. This process is known as fluorescence resonance energy transfer (ethyl 2-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzoate), and it is the basis for many of the applications of DABCYL ethyl ester in scientific research.
Biochemical and Physiological Effects:
DABCYL ethyl ester does not have any known biochemical or physiological effects in living organisms. It is an inert compound that is not metabolized by cells or tissues. However, it can interact with biomolecules such as proteins and nucleic acids in vitro, and this interaction can affect their function and structure.
実験室実験の利点と制限
One of the main advantages of using DABCYL ethyl ester in lab experiments is its high quenching efficiency. It is one of the most efficient quenchers available, and it can quench the fluorescence of a wide range of fluorophores. Another advantage is its stability. It is a stable compound that can be stored for long periods of time without degradation. However, one limitation of DABCYL ethyl ester is its relatively low solubility in water. This can make it difficult to use in aqueous environments, and it may require the use of organic solvents or surfactants to improve its solubility.
将来の方向性
There are many potential future directions for research on DABCYL ethyl ester. One area of interest is the development of new synthetic methods that can improve the yield and purity of the compound. Another area of interest is the development of new applications for DABCYL ethyl ester in scientific research. For example, it may be possible to use DABCYL ethyl ester in new types of ethyl 2-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzoate experiments that can provide more detailed information about biomolecular interactions. Additionally, DABCYL ethyl ester may have potential applications in the development of new diagnostic tools or therapies for diseases such as cancer. Overall, DABCYL ethyl ester is a versatile compound with many potential applications in scientific research, and it is likely to continue to be an important tool for many years to come.
合成法
DABCYL ethyl ester can be synthesized using a straightforward method. The starting material is 3,4-dichloroaniline, which is reacted with ethyl 2-amino-3-carboxybenzoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with ethyl chloroformate to yield DABCYL ethyl ester. The overall yield of the reaction is typically around 50%.
科学的研究の応用
DABCYL ethyl ester is widely used in scientific research as a fluorescent quencher. It is often used in ethyl 2-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzoate experiments to study the interactions between biomolecules such as proteins, nucleic acids, and lipids. In this compound experiments, DABCYL ethyl ester is attached to one biomolecule, and a fluorescent molecule such as fluorescein is attached to another biomolecule. When the two biomolecules interact, energy is transferred from the fluorescent molecule to DABCYL ethyl ester, resulting in a decrease in fluorescence intensity. This allows researchers to study the interactions between biomolecules in real-time.
特性
IUPAC Name |
ethyl 2-[(3,4-dichlorophenyl)carbamoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O3/c1-2-23-15(21)11-5-3-4-6-14(11)20-16(22)19-10-7-8-12(17)13(18)9-10/h3-9H,2H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDSEIGLTYTHCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,8-dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one hydrazone](/img/structure/B5722204.png)





![ethyl 4-cyano-5-[(3,5-dimethylbenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5722250.png)


![2-methoxy-4-{[(3-methoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5722268.png)
![6,6-dimethyl-2-(methylthio)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B5722275.png)

![N-[2-(3-chlorophenyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5722292.png)
